5-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole
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Overview
Description
5-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a pyridazine ring, a piperazine moiety, and a benzothiadiazole core
Mechanism of Action
Target of Action
The compound “Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone” belongs to the class of benzo[c][1,2,5]thiadiazoles . Compounds in this class have been researched for use in photovoltaics or as fluorescent sensors . Therefore, the primary targets of this compound could be related to these applications.
Mode of Action
The mode of action of this compound could involve interactions with its targets that result in changes in fluorescence or energy transfer . This is based on the known properties of other benzo[c][1,2,5]thiadiazoles .
Biochemical Pathways
The affected pathways and their downstream effects would depend on the specific targets of the compound. Given the potential applications in photovoltaics and fluorescence sensing, the compound might interact with pathways related to light absorption and energy transfer .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For compounds used in photovoltaics and fluorescence sensing, the effects might include changes in energy states or fluorescence signals .
Action Environment
Environmental factors such as light conditions, temperature, and pH could influence the action, efficacy, and stability of the compound. For example, light conditions would be particularly important for a compound used in photovoltaics or fluorescence sensing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multi-step organic reactionsKey reagents often include hydrazine derivatives, ethoxyphenyl compounds, and various coupling agents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and consistency .
Chemical Reactions Analysis
Types of Reactions
5-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
5-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine cores, such as pyridazinone derivatives.
Piperazine Derivatives: Compounds featuring piperazine moieties, like certain antipsychotic drugs.
Benzothiadiazole Derivatives: Compounds with benzothiadiazole cores, used in materials science and medicinal chemistry
Uniqueness
What sets 5-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole apart is its unique combination of these three functional groups, which can confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c1-2-31-18-6-3-16(4-7-18)19-9-10-22(25-24-19)28-11-13-29(14-12-28)23(30)17-5-8-20-21(15-17)27-32-26-20/h3-10,15H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIABITHWQWNEMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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